An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenylboronic Acid
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenylboronic Acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorophenylboronic acid is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of halogen atoms and a boronic acid functional group makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.
CAS Number: 957062-69-0
Physicochemical Properties
The physicochemical properties of 3-Bromo-6-chloro-2-fluorophenylboronic acid are crucial for its handling, reactivity, and application in various synthetic protocols. While experimental data for this specific molecule is not extensively published, we can infer its properties based on the well-understood behavior of related phenylboronic acids.[1][2]
| Property | Predicted Value/Characteristic | Rationale and Context |
| Molecular Formula | C₆H₄BBrClFO₂ | Based on its chemical structure. |
| Molecular Weight | 253.26 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[2] |
| Melting Point | Expected to be relatively high | The planar structure and potential for intermolecular hydrogen bonding contribute to a stable crystal lattice.[1] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water.[2][3] | The boronic acid moiety imparts some polarity, but the halogenated phenyl ring is largely hydrophobic. The solubility in water for phenylboronic acids is generally low.[3] |
| pKa | Expected to be around 8.5 - 9.0 | Phenylboronic acids are weak Lewis acids. The electron-withdrawing effects of the halogens will slightly increase its acidity compared to unsubstituted phenylboronic acid (pKa ~8.83).[1] |
| Stability | Air-sensitive, hygroscopic.[4][5] | Boronic acids can undergo dehydration to form cyclic boroxines, especially upon heating. It is best stored under an inert atmosphere in a cool, dry place.[6] |
Synthesis and Purification
The synthesis of 3-Bromo-6-chloro-2-fluorophenylboronic acid typically proceeds via a halogen-metal exchange reaction followed by boration. A general and reliable protocol is outlined below, adapted from established methods for preparing similar polysubstituted arylboronic acids.[7][8][9]
Experimental Protocol: Synthesis
Objective: To synthesize 3-Bromo-6-chloro-2-fluorophenylboronic acid from 1-bromo-4-chloro-2-fluoro-3-iodobenzene.
Materials:
-
1-bromo-4-chloro-2-fluoro-3-iodobenzene (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-bromo-4-chloro-2-fluoro-3-iodobenzene (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.[8]
-
Boration: To the cold solution, add trimethyl borate (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]
-
Quenching and Acidification: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 1 hour.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 3-Bromo-6-chloro-2-fluorophenylboronic acid.
Visualization of Synthetic Pathway
Caption: Synthetic route to the target compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
3-Bromo-6-chloro-2-fluorophenylboronic acid is an invaluable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, and is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl compounds.[10][11][12]
The presence of multiple halogen atoms on the phenyl ring of this boronic acid allows for selective and sequential cross-coupling reactions, providing a pathway to highly functionalized and complex molecules. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for chemoselective coupling at the bromine-substituted position.[13]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Objective: To couple 3-Bromo-6-chloro-2-fluorophenylboronic acid with a generic aryl bromide.
Materials:
-
3-Bromo-6-chloro-2-fluorophenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, 3-Bromo-6-chloro-2-fluorophenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the dioxane/water solvent mixture and degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
Organoboronic acids, including 3-Bromo-6-chloro-2-fluorophenylboronic acid, require careful handling in a laboratory setting.[4][5][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][14]
Conclusion
3-Bromo-6-chloro-2-fluorophenylboronic acid is a highly functionalized and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures that are of significant interest in drug discovery and materials science. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the laboratory.
References
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(3-Bromo-2-chloro-6-fluorophenyl)boronic acid (contains varying amounts of Anhydride). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 20, 2026, from [Link]
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6-Bromo-3-chloro-2-fluorophenylboronic acid. (n.d.). Chemdad. Retrieved January 20, 2026, from [Link]
- Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-128.
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(21), 7478–7485.
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